molecular formula C5H3NO5 B568237 4-Hydroxy-5-nitrofuran-2-carbaldehyde CAS No. 113849-14-2

4-Hydroxy-5-nitrofuran-2-carbaldehyde

Cat. No.: B568237
CAS No.: 113849-14-2
M. Wt: 157.081
InChI Key: MSCCTOKBJZRLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-nitrofuran-2-carbaldehyde (CID: 45083940) is a chemical compound with the molecular formula C5H3NO5 . It belongs to the class of nitrofuran derivatives, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . This compound serves as a versatile and valuable synthetic intermediate for researchers designing and developing new bioactive molecules. Its core structure incorporates both an aldehyde and a hydroxy group, making it a suitable precursor for synthesizing more complex derivatives such as N-acylhydrazones and 2,3-dihydro-1,3,4-oxadiazoles, which are scaffolds of significant pharmacological interest . Nitrofuran derivatives have been extensively investigated for their efficacy against nosocomial pathogens, including multidrug-resistant strains of Staphylococcus aureus (such as VISA) and Candida albicans . The nitro group in such compounds can undergo enzymatic reduction, a process that is often central to their mechanism of action, sometimes acting as a pro-drug that generates reactive species which can be toxic to microorganisms . Beyond antimicrobial applications, nitrofuran cores are found in compounds with diverse therapeutic properties, including tuberculostatic, antileishmanial, and trypanocidal activities, highlighting the research value of this chemical building block . As a key intermediate in the synthesis of potential chemotherapeutic agents, this compound is intended for use in laboratory research only . Researchers should handle this material with care, adhering to all relevant safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-5-nitrofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO5/c7-2-3-1-4(8)5(11-3)6(9)10/h1-2,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTOKBJZRLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-5-nitrofuran-2-carbaldehyde with structurally related compounds: 5-(4-Nitrophenyl)furan-2-carbaldehyde and 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Hazard Profile (GHS)
This compound C₅H₃NO₅ 157.08 Aldehyde, Hydroxyl, Nitro 2-carbaldehyde, 4-OH, 5-NO₂ on furan Not specified
5-(4-Nitrophenyl)furan-2-carbaldehyde C₁₁H₇NO₄ 217.18 Aldehyde, Nitro 2-carbaldehyde, 5-(4-nitrophenyl) H302, H315, H319, H335
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S 218.27 Aldehyde, Methoxy 2-carbaldehyde, 5-(4-methoxyphenyl) Not specified

Key Differences and Implications:

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, polarizing the furan ring and enhancing electrophilic reactivity. The hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the non-hydroxylated analogs.

Structural Variations: 5-(4-Nitrophenyl)furan-2-carbaldehyde (C₁₁H₇NO₄) replaces the hydroxyl and nitro groups on the furan with a 4-nitrophenyl substituent. The thiophene analog replaces the furan oxygen with sulfur, enhancing polarizability and altering π-orbital interactions. Thiophenes are often more thermally stable than furans, which could influence material science applications.

Reactivity and Applications: The hydroxyl and nitro groups in the target compound make it a candidate for derivatization (e.g., esterification, nitration). In contrast, the methoxyphenyl-thiophene derivative may be more suited for optoelectronic materials due to sulfur’s conductive properties.

Safety Profiles :

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde is classified as harmful (H302, H315), likely due to nitro and aldehyde functionalities. Similar hazards may apply to this compound, though specific data are unavailable.

Preparation Methods

Direct Nitration Using Mixed-Acid Systems

Nitration of furan-2-carbaldehyde derivatives often employs nitric acid-sulfuric acid mixtures. For example, 5-nitrofuran-2-carbaldehyde is synthesized via nitration of furan-2-carbaldehyde diacetate, followed by hydrolysis (Table 1):

Table 1: Nitration and Hydrolysis Conditions for 5-Nitrofuran-2-carbaldehyde

Starting MaterialReagentsTemperatureTimeYieldSource
Furan-2-carbaldehyde diacetate50% H₂SO₄100°C10 min88%
5-Nitrofurfural diethyl ester10% H₃PO₄ in ethanolReflux1 h68%

Key observations:

  • Diacetate hydrolysis : Sulfuric acid (50%) at 100°C cleaves acetate protecting groups, yielding 5-nitrofuran-2-carbaldehyde with minimal side products.

  • Solvent effects : Ethanol-water mixtures improve solubility of intermediates, while phosphoric acid minimizes overoxidation.

Hydroxylation Strategies at Position 4

Electrophilic Hydroxylation

Direct hydroxylation of 5-nitrofuran-2-carbaldehyde remains unreported in the literature. However, analogous methods for unsubstituted furans suggest two potential routes:

  • Directed ortho-metalation : Using lithium tetramethylpiperidide (LiTMP) to deprotonate position 4, followed by trapping with electrophilic oxygen sources.

  • Oxidative methods : Manganese(III)-mediated C–H oxidation, though this risks overoxidation of the nitro group.

Multi-Step Synthesis via Protected Intermediates

A plausible route to 4-hydroxy-5-nitrofuran-2-carbaldehyde involves:

  • Protection of position 4 : Introducing a silyl ether (e.g., TBSCl) on 4-hydroxyfuran-2-carbaldehyde.

  • Nitration at position 5 : Using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C.

  • Deprotection : Cleaving the silyl group with tetrabutylammonium fluoride (TBAF).

Challenges :

  • Nitration reagents may oxidize sensitive hydroxyl groups unless properly protected.

  • Steric hindrance from the 4-position substituent can reduce nitration efficiency.

Alternative Pathways from Furan-2-carbaldehyde Derivatives

Kondrat’eva Reaction Modifications

The Kondrat’eva reaction, which couples furans with nitriles, could be adapted to install both nitro and hydroxyl groups. For instance:

  • Nitro-group introduction : React furan-2-carbaldehyde with nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane at −20°C.

  • Hydroxylation : Utilize Sharpless asymmetric dihydroxylation conditions (AD-mix β) on a 5-nitro-2-vinylfuran intermediate, followed by periodate cleavage to yield the aldehyde.

Table 2: Comparative Analysis of Nitration Methods

MethodReagentsTemperatureYieldPurity
Acetyl nitrate nitrationAcONO₂, Ac₂O0°C62%95%
Mixed-acid nitrationHNO₃-H₂SO₄25°C45%88%

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Essential for separating regioisomers (e.g., 4-nitro vs. 5-nitro products) using hexane:ethyl acetate gradients.

  • Recrystallization : Ethanol-water systems (7:3 v/v) yield 5-nitrofuran-2-carbaldehyde with >99% purity by HPLC.

Spectroscopic Confirmation

  • ¹H NMR : Key signals for 5-nitrofuran-2-carbaldehyde include δ 9.85 ppm (aldehyde proton) and δ 7.65 ppm (H-3 furan proton).

  • X-ray crystallography : Confirms E/Z configurations of intermediates, as seen in thiosemicarbazone derivatives .

Q & A

Basic: What synthetic routes are recommended for 4-Hydroxy-5-nitrofuran-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nitration and oxidation steps on a furan precursor. A general protocol includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Aldehyde Formation : Oxidize a methyl or hydroxymethyl group at the 2-position using mild oxidizing agents like MnO₂ or Swern oxidation to preserve the hydroxyl group .

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry using Design of Experiments (DoE) to balance yield and selectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm), hydroxyl (δ 10–12 ppm, broad), and nitro-group-induced deshielding in adjacent protons .
    • ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm; nitro groups downshift adjacent carbons by 10–15 ppm .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups. Nitro groups show asymmetric stretches at ~1520 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions. Fragmentation patterns help confirm substituent positions .

Advanced: How can hydrogen bonding patterns in this compound be analyzed using graph set analysis?

Answer:
Graph set analysis (GSA) dissects hydrogen-bonding networks into patterns like D , R , or C motifs (chain, ring, or intramolecular). Methodology:

Crystallize the compound and solve the structure via SHELXL .

Identify donors/acceptors : Hydroxyl (donor) and aldehyde/nitro (acceptors).

Apply GSA : Use software like Mercury to classify interactions. For example, O–H···O=C (aldehyde) may form D₁¹(1) chains, while O–H···O–N (nitro) creates R₂²(8) rings .

Correlate with stability : Stronger networks (e.g., cyclic motifs) enhance thermal stability, as seen in analogs like 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde .

Advanced: How can contradictions in crystallographic data for nitro-substituted furan derivatives be resolved?

Answer:
Contradictions often arise from disordered nitro groups or twinning. Mitigation strategies:

  • Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to reduce noise .
  • Refinement in SHELXL : Apply restraints for bond lengths/angles in disordered regions. Use TWIN commands for twinned crystals .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and R1/Rint values for consistency .
    Example: A study on 5-nitrofuran-2-carboxamide derivatives resolved ambiguities by comparing multiple refinement models .

Basic: How do nitro and aldehyde groups influence the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the furan ring for electrophilic attacks but deactivates positions ortho and para to it.
  • Aldehyde Group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones). Steric hindrance at the 2-position directs nucleophiles to the 3- or 4-positions .
    Experimental Design :
    • Compare reactivity with analogs like 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde (less electron-deficient) .
    • Use kinetic studies (UV-Vis monitoring) to quantify substitution rates .

Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Answer:

Modify Substituents :

  • Nitro → Methoxy : Reduces electron withdrawal (e.g., 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde) .
  • Aldehyde → Carboxylic Acid : Enhances hydrogen-bonding capacity .

Synthetic Protocol : Adapt routes from , substituting reagents (e.g., HNO₃ for CH₃I in methoxy derivatives).

Characterization : Use crystallography (SHELXL) and DFT calculations (e.g., Gaussian) to correlate structure with bioactivity .

Bioassays : Test analogs against bacterial targets to link substituent effects (e.g., nitro for antimicrobial activity) .

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